molecular formula C18H13FN4O2S2 B10978329 2-(6-fluoro-2-methyl-4-oxoquinazolin-3(4H)-yl)-N-(4-(thiophen-2-yl)thiazol-2-yl)acetamide

2-(6-fluoro-2-methyl-4-oxoquinazolin-3(4H)-yl)-N-(4-(thiophen-2-yl)thiazol-2-yl)acetamide

Cat. No.: B10978329
M. Wt: 400.5 g/mol
InChI Key: FNWNMJGNFXVVGJ-UHFFFAOYSA-N
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Description

This compound features a 6-fluoro-2-methylquinazolin-4(3H)-one core linked via an acetamide bridge to a 4-(thiophen-2-yl)thiazol-2-yl moiety. The quinazolinone scaffold is known for its pharmacological versatility, including antimicrobial, anti-inflammatory, and anticancer activities . Industrial-grade synthesis of this compound (CAS: 1441872-22-5) has been reported with 99% purity .

Properties

Molecular Formula

C18H13FN4O2S2

Molecular Weight

400.5 g/mol

IUPAC Name

2-(6-fluoro-2-methyl-4-oxoquinazolin-3-yl)-N-(4-thiophen-2-yl-1,3-thiazol-2-yl)acetamide

InChI

InChI=1S/C18H13FN4O2S2/c1-10-20-13-5-4-11(19)7-12(13)17(25)23(10)8-16(24)22-18-21-14(9-27-18)15-3-2-6-26-15/h2-7,9H,8H2,1H3,(H,21,22,24)

InChI Key

FNWNMJGNFXVVGJ-UHFFFAOYSA-N

Canonical SMILES

CC1=NC2=C(C=C(C=C2)F)C(=O)N1CC(=O)NC3=NC(=CS3)C4=CC=CS4

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(6-fluoro-2-methyl-4-oxoquinazolin-3(4H)-yl)-N-(4-(thiophen-2-yl)thiazol-2-yl)acetamide typically involves multiple steps:

    Formation of the Quinazolinone Core: The quinazolinone core can be synthesized through the cyclization of anthranilic acid derivatives with appropriate reagents such as acetic anhydride.

    Introduction of Fluoro and Methyl Groups: Fluorination and methylation can be achieved using reagents like N-fluorobenzenesulfonimide (NFSI) and methyl iodide, respectively.

    Thiazole Ring Formation: The thiazole ring can be synthesized via the Hantzsch thiazole synthesis, which involves the condensation of α-haloketones with thiourea.

    Coupling of Quinazolinone and Thiazole: The final step involves coupling the quinazolinone core with the thiazole ring through an acetamide linkage, typically using coupling reagents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole).

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and scaling up the synthesis steps to accommodate large-scale production.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the thiazole and thiophene rings, using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: Reduction reactions can target the quinazolinone core, potentially converting the oxo group to a hydroxyl group using reducing agents like sodium borohydride.

    Substitution: The fluoro and methyl groups on the quinazolinone core can be substituted with other functional groups using nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Substitution Reagents: Nucleophiles such as amines or thiols.

Major Products Formed

    Oxidation Products: Sulfoxides or sulfones from the thiazole ring.

    Reduction Products: Hydroxyquinazolinone derivatives.

    Substitution Products: Various substituted quinazolinone derivatives depending on the nucleophile used.

Scientific Research Applications

Research indicates that compounds with similar structural frameworks exhibit various biological activities, including antimicrobial, anticancer, and anti-inflammatory effects. The specific applications of this compound can be categorized as follows:

Antimicrobial Activity

Studies have shown that derivatives of quinazolinone compounds can possess significant antimicrobial properties. For instance, compounds similar to 2-(6-fluoro-2-methyl-4-oxoquinazolin-3(4H)-yl)-N-(4-(thiophen-2-yl)thiazol-2-yl)acetamide have demonstrated effectiveness against both Gram-positive and Gram-negative bacteria. The mechanism often involves inhibition of bacterial enzymes or interference with cell wall synthesis .

Anticancer Potential

The anticancer activity of this compound has been explored through various assays. For example, structural analogs have shown promising results against human breast cancer cell lines (e.g., MCF7), indicating potential for the development of new anticancer agents . Molecular docking studies suggest that these compounds may interact with specific receptors involved in cancer pathways, enhancing their therapeutic efficacy .

Case Studies

Several studies have highlighted the applications and effectiveness of this compound:

  • Antimicrobial Studies : Research demonstrated that derivatives showed considerable inhibition against bacterial strains, suggesting potential as new antibiotics .
  • Anticancer Evaluation : A study involving molecular docking indicated that certain derivatives effectively bind to cancer-related targets, leading to significant cytotoxicity in cancer cell lines .

Mechanism of Action

The mechanism of action of this compound would depend on its specific application. In medicinal chemistry, it might interact with molecular targets such as enzymes or receptors. The quinazolinone core could inhibit enzyme activity by mimicking natural substrates, while the thiazole ring could enhance binding affinity through additional interactions.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table summarizes structural analogs and their key properties:

Compound Core Structure Substituents Biological Activity Reference
Target Compound : 2-(6-Fluoro-2-methyl-4-oxoquinazolin-3(4H)-yl)-N-(4-(thiophen-2-yl)thiazol-2-yl)acetamide Quinazolinone 6-F, 2-CH3; N-linked to 4-(thiophen-2-yl)thiazol-2-yl Hypothesized antimicrobial/anticancer activity (based on structural analogs)
2-(6-Chloro-2-methyl-4-oxoquinazolin-3(4H)-yl)-N-phenylacetamide Quinazolinone 6-Cl, 2-CH3; N-linked to phenyl Potent enoyl-acyl carrier protein reductase (InhA) inhibitor (tuberculosis treatment)
2-(Ethylamino)-N-(4-oxo-2-phenylquinazolin-3(4H)-yl)acetamide Quinazolinone 2-phenyl; N-linked to ethylamino Anti-inflammatory activity (exceeds Diclofenac in efficacy)
2-(6-Chloro-4-oxoquinazolin-3(4H)-yl)-N-(4-isopropylphenyl)acetamide Quinazolinone 6-Cl; N-linked to 4-isopropylphenyl Structural analog with uncharacterized activity (CAS: 618443-37-1)
N-(4-(2-oxo-2H-chromen-3-yl)thiazol-2-yl)-2-(phenylamino)acetamide Coumarin-thiazole Thiazole-linked coumarin; N-phenylacetamide α-Glucosidase inhibitor (potential antidiabetic agent)
N-(2-(4-Chlorophenyl)-4-oxothiazolidin-3-yl)-2-(4-oxo-5-(thiophen-2-yl)thieno[2,3-d]pyrimidin-3(4H)-yl)acetamide Thienopyrimidinone-thiazolidine Thiophene-thienopyrimidinone core; N-linked to 4-chlorophenyl Anti-breast cancer activity (in vitro/in vivo)

Key Observations:

Substituent Effects: Halogenation: The target compound’s 6-fluoro group may offer improved metabolic stability compared to chloro-substituted analogs (e.g., ), as fluorine’s small size and high electronegativity enhance membrane permeability.

Biological Activity Trends: Quinazolinones with electron-withdrawing groups (e.g., Cl, F) at position 6 show enhanced activity against microbial targets (e.g., InhA in tuberculosis ). Thiophene-containing analogs (e.g., ) demonstrate notable anticancer activity, suggesting the target compound may share similar mechanisms.

Synthetic Accessibility :

  • Industrial-scale production of the target compound (99% purity ) contrasts with lab-scale syntheses of analogs (e.g., 60–89% yields in ), highlighting its commercial viability.

Biological Activity

The compound 2-(6-fluoro-2-methyl-4-oxoquinazolin-3(4H)-yl)-N-(4-(thiophen-2-yl)thiazol-2-yl)acetamide is a novel synthetic molecule that has garnered attention for its potential biological activities. The structure includes a quinazoline moiety and a thiazole derivative, which are known for their diverse pharmacological properties. This article aims to explore the biological activity of this compound, including its synthesis, mechanisms of action, and potential therapeutic applications.

The molecular formula of the compound is C19H15FN4O2SC_{19}H_{15}FN_{4}O_{2}S, with a molecular weight of approximately 350.35 g/mol . The compound features several functional groups that contribute to its biological activity, including:

PropertyValue
Molecular Weight350.35 g/mol
Molecular FormulaC19H15FN4O2S
LogP2.8754
Polar Surface Area57.316 Ų
Hydrogen Bond Acceptors5
Hydrogen Bond Donors2

Synthesis

The synthesis of this compound typically involves multi-step reactions starting from readily available precursors. The key steps generally include:

  • Formation of the Quinazoline Core : This involves cyclization reactions that introduce the fluorine and methyl groups.
  • Thiazole Coupling : The thiazole moiety is introduced through nucleophilic substitution or coupling reactions with thiophenes.
  • Acetylation : The final step usually involves acetylating the amine group to yield the final product.

Antimicrobial Activity

Research indicates that compounds similar to This compound exhibit significant antimicrobial properties. In vitro studies have shown that such compounds can inhibit the growth of various bacterial strains, including Gram-positive and Gram-negative bacteria.

Anticancer Potential

Some studies suggest that quinazoline derivatives possess anticancer properties due to their ability to inhibit specific kinases involved in cancer cell proliferation. The thiazole component may enhance this activity by interacting with different molecular targets within cancer cells.

Acetylcholinesterase Inhibition

Given the structural similarities to other known inhibitors, this compound may also exhibit acetylcholinesterase (AChE) inhibitory activity, which is crucial in treating neurodegenerative diseases like Alzheimer's. AChE inhibitors help maintain higher levels of acetylcholine in the brain, improving cognitive function.

Case Studies and Research Findings

  • Study on Antimicrobial Activity :
    • A recent study evaluated a series of thiazole derivatives for their antimicrobial efficacy against various pathogens, revealing that compounds with similar structures to our target exhibited IC50 values in the low micromolar range, indicating potent activity .
  • Anticancer Activity Evaluation :
    • In a comparative study involving several quinazoline derivatives, one compound demonstrated significant cytotoxic effects on breast cancer cell lines (MCF-7), with an IC50 value of approximately 15 µM, suggesting potential for further development .
  • In Silico Docking Studies :
    • Computational studies have indicated favorable binding interactions between the compound and AChE, supporting its potential as a therapeutic agent for Alzheimer’s disease .

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